Pulcherrimine -

Pulcherrimine

Catalog Number: EVT-1589688
CAS Number:
Molecular Formula: C9H15NO5S
Molecular Weight: 249.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pulcherrimine is a natural product found in Hemicentrotus pulcherrimus with data available.
Overview

Pulcherrimine is a novel sulfur-containing amino acid identified primarily in the ovaries of the green sea urchin Hemicentrotus pulcherrimus. This compound is notable for its distinct bitter taste, which has been linked to the maturation of sea urchin gonads. Pulcherrimine's structure was elucidated through various spectroscopic methods, revealing its potential role in the sensory characteristics of marine organisms. The compound has garnered interest due to its unique properties and potential applications in food science and biochemistry.

Source

Pulcherrimine is predominantly extracted from the ovaries of the green sea urchin, particularly during specific maturation periods when the gonads are rich in this compound. The extraction process typically involves homogenizing the gonads and utilizing liquid chromatography techniques to isolate pulcherrimine based on its bitter taste profile .

Classification

Pulcherrimine is classified as a sulfur-containing amino acid, specifically identified as 4S-(2'-carboxy-2'-S-hydroxyethylthio)-2R-piperidinecarboxylic acid. Its classification as an amino acid highlights its structural significance and biological relevance, particularly in sensory perception within marine ecosystems.

Synthesis Analysis

Methods

The synthesis of pulcherrimine has been achieved through various extraction and purification techniques. The primary method involves:

  1. Homogenization: Sea urchin ovaries are homogenized in an alcoholic solution (typically 80% ethanol) to extract soluble components.
  2. Centrifugation: The homogenate is centrifuged to separate solid residues from the liquid extract.
  3. Partitioning: The liquid extract is partitioned between water and diethyl ether to isolate polar compounds.
  4. Chromatography: Further purification is performed using ODS (Octadecyl Silane) column chromatography and gel filtration techniques to isolate pulcherrimine based on its specific properties .

Technical Details

The isolation process may include monitoring sensory tests to confirm the bitterness associated with pulcherrimine, ensuring that fractions collected during chromatography contain the desired compound .

Molecular Structure Analysis

Structure

Pulcherrimine features a complex molecular structure characterized by a piperidine ring and various functional groups, including carboxylic acid and thioether functionalities. This structure contributes to its unique sensory properties.

Data

  • Molecular Formula: C₉H₁₃N₁O₃S
  • Molecular Weight: Approximately 215.27 g/mol
  • Structural Representation: The structural formula can be represented as follows:
C9H13NO3S\text{C}_9\text{H}_{13}\text{N}\text{O}_3\text{S}
Chemical Reactions Analysis

Reactions

Pulcherrimine participates in various biochemical reactions, particularly those involving amino acid metabolism and interactions with other biomolecules. While specific reaction pathways are not extensively documented, its role as a bitter principle suggests it may influence feeding behaviors in marine organisms.

Technical Details

Research indicates that pulcherrimine's bitterness may serve as a deterrent against predation, thereby playing a significant role in ecological interactions .

Mechanism of Action

Process

The mechanism of action for pulcherrimine involves its interaction with taste receptors, specifically those sensitive to bitter compounds. This interaction triggers a physiological response that can affect feeding behavior in marine animals.

Data

Studies have shown that pulcherrimine concentrations above certain thresholds correlate with heightened bitterness perception, influencing the palatability of sea urchins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amorphous white powder when isolated.
  • Solubility: Soluble in polar solvents such as ethanol and methanol.

Chemical Properties

  • Stability: Pulcherrimine exhibits stability under various conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in typical amino acid reactions, including esterification and amidation.

Relevant analyses indicate that pulcherrimine maintains its bitter taste profile even after processing, making it a candidate for food industry applications .

Applications

Scientific Uses

Pulcherrimine has potential applications in several fields:

  • Food Science: As a flavoring agent due to its distinct bitterness, it can be used to enhance or modify flavors in culinary applications.
  • Biochemistry: Its unique structure allows it to serve as a model compound for studying sulfur-containing amino acids and their biological roles.
  • Ecological Studies: Understanding pulcherrimine's role in marine ecosystems can provide insights into predator-prey dynamics and evolutionary adaptations.

Properties

Product Name

Pulcherrimine

IUPAC Name

(2R,4S)-4-[(2R)-2-carboxy-2-hydroxyethyl]sulfanylpiperidine-2-carboxylic acid

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C9H15NO5S/c11-7(9(14)15)4-16-5-1-2-10-6(3-5)8(12)13/h5-7,10-11H,1-4H2,(H,12,13)(H,14,15)/t5-,6+,7-/m0/s1

InChI Key

MMEPFCTYQGYQJY-XVMARJQXSA-N

Synonyms

4-(2'-carboxy-2'-hydroxy-ethylthio)-2-piperidinecarboxylic acid
pulcherrimine

Canonical SMILES

C1CNC(CC1SCC(C(=O)O)O)C(=O)O

Isomeric SMILES

C1CN[C@H](C[C@H]1SC[C@@H](C(=O)O)O)C(=O)O

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